molecular formula C2H2Na4O6P2 B8510810 Sodiumethene-1,1-diylbis(phosphonate)

Sodiumethene-1,1-diylbis(phosphonate)

Cat. No.: B8510810
M. Wt: 275.94 g/mol
InChI Key: IUKUDPQMUDARFC-UHFFFAOYSA-J
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Description

Sodiumethene-1,1-diylbis(phosphonate) is a sodium salt derivative of ethene-1,1-diylbis(phosphonic acid), characterized by a central ethene group flanked by two phosphonate moieties. These esters are precursors to the sodium salt, which forms upon hydrolysis of the ethyl groups.

Properties

Molecular Formula

C2H2Na4O6P2

Molecular Weight

275.94 g/mol

IUPAC Name

tetrasodium;dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane

InChI

InChI=1S/C2H6O6P2.4Na/c1-2(9(3,4)5)10(6,7)8;;;;/h1H2,(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4

InChI Key

IUKUDPQMUDARFC-UHFFFAOYSA-J

Canonical SMILES

C=C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Ethene-1,2-dibromide (C2H4Br2\text{C}_2\text{H}_4\text{Br}_2) reacts with triethyl phosphite ((C2H5O)3P(\text{C}_2\text{H}_5\text{O})_3\text{P}) under reflux conditions (120–140°C) to form tetraethyl ethene-1,1-diylbis(phosphonate) (Equation 1):

C2H4Br2+2(C2H5O)3P(C2H5O)2P(O)C2H2P(O)(OC2H5)2+2C2H5Br\text{C}2\text{H}4\text{Br}2 + 2(\text{C}2\text{H}5\text{O})3\text{P} \rightarrow (\text{C}2\text{H}5\text{O})2\text{P(O)}-\text{C}2\text{H}2-\text{P(O)}(\text{O}\text{C}2\text{H}5)2 + 2\text{C}2\text{H}5\text{Br}

The intermediate tetraethyl ester is then hydrolyzed using aqueous sodium hydroxide (6 M, 80°C) to yield the sodium salt (Equation 2):

(C2H5O)2P(O)C2H2P(O)(OC2H5)2+4NaOHNa4[C2H2(PO3)2]+4C2H5OH(\text{C}2\text{H}5\text{O})2\text{P(O)}-\text{C}2\text{H}2-\text{P(O)}(\text{O}\text{C}2\text{H}5)2 + 4\text{NaOH} \rightarrow \text{Na}4[\text{C}2\text{H}2(\text{PO}3)2] + 4\text{C}2\text{H}_5\text{OH}

Table 1: Arbuzov Reaction Parameters

ParameterValue/Range
Temperature120–140°C
Reaction Time8–12 hours
Yield (Tetraethyl Ester)70–85%
Hydrolysis Efficiency>95%

This method is favored for its scalability and compatibility with continuous flow reactors, which enhance reaction control and reduce byproduct formation.

Alkylation Using Sodium Hydride

Alkylation strategies provide an alternative route, particularly for introducing phosphonate groups to unsaturated hydrocarbons. Sodium hydride (NaH\text{NaH}) serves as both a base and a sodium source in this approach.

Stepwise Synthesis

  • Formation of Bis(phosphonate) Ester : Ethene gas is bubbled through a solution of diethyl phosphite ((C2H5O)2P(O)H(\text{C}_2\text{H}_5\text{O})_2\text{P(O)H}) and sodium hydride in tetrahydrofuran (THF) at 0°C. The exothermic reaction forms the sodium bis(phosphonite) intermediate.

  • Oxidation : The intermediate is treated with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) to oxidize phosphonite groups to phosphonates.

  • Isolation : The product is precipitated using ethanol and recrystallized for purity.

Table 2: Alkylation Reaction Metrics

ParameterValue/Range
Temperature0–25°C
Reaction Time4–6 hours
Overall Yield65–75%
Purity (Post-Recrystallization)98–99%

This method is noted for its mild conditions, minimizing thermal degradation of the ethene backbone.

Hydrolysis of Tetraethyl Ethene-1,1-diylbis(phosphonate)

The tetraethyl ester precursor is a common intermediate in industrial settings. Its hydrolysis to the sodium salt is a two-stage process:

Acidic Hydrolysis

The ester is first treated with hydrochloric acid (HCl, 6 M) at 60°C to produce ethene-1,1-diylbis(phosphonic acid):

(C2H5O)2P(O)C2H2P(O)(OC2H5)2+4H2OH4[C2H2(PO3)2]+4C2H5OH(\text{C}2\text{H}5\text{O})2\text{P(O)}-\text{C}2\text{H}2-\text{P(O)}(\text{O}\text{C}2\text{H}5)2 + 4\text{H}2\text{O} \rightarrow \text{H}4[\text{C}2\text{H}2(\text{PO}3)2] + 4\text{C}2\text{H}5\text{OH}

Neutralization with Sodium Hydroxide

The phosphonic acid is neutralized with stoichiometric NaOH (4 eq) to form the sodium salt:

H4[C2H2(PO3)2]+4NaOHNa4[C2H2(PO3)2]+4H2O\text{H}4[\text{C}2\text{H}2(\text{PO}3)2] + 4\text{NaOH} \rightarrow \text{Na}4[\text{C}2\text{H}2(\text{PO}3)2] + 4\text{H}_2\text{O}

Table 3: Hydrolysis and Neutralization Efficiency

StageYieldPurity
Acidic Hydrolysis90–95%85–90%
Neutralization98–99%95–97%

This route is preferred for high-purity applications, such as pharmaceutical grade material.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and throughput. Continuous flow reactors are employed to optimize the Arbuzov reaction, achieving:

  • Residence Time Reduction : 2–3 hours vs. 8–12 hours in batch reactors.

  • Yield Enhancement : 88–92% for tetraethyl ester.

  • Waste Minimization : Ethyl bromide byproduct is captured and recycled.

Post-hydrolysis, spray drying is used to obtain the sodium salt as a free-flowing powder, suitable for large-scale formulations.

Comparative Analysis of Methods

Table 4: Method Comparison

MetricArbuzovAlkylationHydrolysis-Neutralization
ScalabilityHighModerateHigh
Purity90–95%85–90%95–97%
CostLowModerateModerate
Reaction ComplexityModerateHighLow

The Arbuzov method dominates industrial production due to its balance of cost and yield, while hydrolysis-neutralization is reserved for high-purity demands .

Chemical Reactions Analysis

Types of Reactions

Sodiumethene-1,1-diylbis(phosphonate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for converting ethenylidenebis(phosphonate) esters to the free acid . Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of tetrasodium ethenylidenebis(phosphonate) can lead to the formation of various phosphonate derivatives.

Mechanism of Action

The mechanism of action of tetrasodium ethenylidenebis(phosphonate) involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes involved in bone resorption by mimicking the structure of natural substrates and interfering with enzyme activity .

Comparison with Similar Compounds

Data Tables

Table 2: Reactivity Comparison

Compound Type Reaction Type Catalyst Yield/Outcome Reference
Tetraethyl VBP Esters CuII-mediated addition CuII/Bis(oxazoline) 97% (aliphatic boronic acids)
SEDPPO Michael addition Base ≥85% (200-g scale)
Sulfoxide Derivatives Oxidation Ag₂O N/A

Key Research Findings

  • Reactivity : Ethene-1,1-diylbis(phosphonate) derivatives exhibit superior reactivity in metal-catalyzed additions compared to sulfur analogues, attributed to the electron-withdrawing phosphonate groups .
  • Thermal Stability : Sulfone-bridged bisphosphonates (e.g., SEDOPO) demonstrate enhanced thermal stability, making them ideal for polymer composites .
  • Chelation Capacity : Sodium HEDP outperforms ethene-based bisphosphonates in binding divalent cations due to its hydroxyethylidene backbone .

Q & A

Q. Example Table: Synthesis Conditions for Analogous Compounds

MethodReagents/ConditionsYieldReference
Grignard olefinationDiethyl phosphite, THF, NaH, Ar atmosphere90%
Palladium couplingPd(OAc)₂, K₃PO₄, (4-ethoxycarbonyl)phenyl boronic acid60–90%

Advanced: How can reaction yields be optimized for Sodiumethene-1,1-diylbis(phosphonate) derivatives in palladium-catalyzed systems?

Answer:
Key optimization parameters include:

  • Catalyst selection : Palladium(II) acetate (Pd(OAc)₂) is effective for cross-coupling but may require ligand additives (e.g., phosphine ligands) to stabilize intermediates .
  • Solvent and base : Polar aprotic solvents (e.g., acetonitrile) paired with strong bases (e.g., K₃PO₄) enhance reactivity .
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and catalyst stability .

Data-Driven Example :
In a Suzuki-Miyaura reaction, increasing boronic acid equivalents (2.2–3.0 eq.) improved yields from 60% to 90% .

Basic: What spectroscopic techniques are critical for analyzing Sodiumethene-1,1-diylbis(phosphonate) in complex matrices?

Answer:

  • ³¹P NMR : Directly identifies phosphonate groups and monitors reaction progress .
  • FT-IR : Detects P=O stretches (~1200–1250 cm⁻¹) and P-O-C bonds (~1050 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported chelation efficiencies of Sodiumethene-1,1-diylbis(phosphonate) for metal ions?

Answer:
Discrepancies arise from:

  • pH-dependent binding : Chelation strength varies with pH (e.g., stronger at neutral pH for Ca²⁺ vs. Fe³⁺) .
  • Competing ligands : Presence of anions (e.g., Cl⁻, SO₄²⁻) alters binding kinetics .

Q. Methodological Approach :

  • Isothermal titration calorimetry (ITC) quantifies binding constants under controlled conditions .
  • Comparative studies using standardized metal solutions (e.g., 0.1 M CaCl₂ vs. Fe(NO₃)₃) .

Basic: What toxicological assessments are recommended for Sodiumethene-1,1-diylbis(phosphonate) in laboratory settings?

Answer:

  • In vitro genotoxicity assays :
    • Ames test (bacterial reverse mutation assay) to assess mutagenicity .
    • Micronucleus test in mammalian cells (e.g., CHO-K1 cells) .
  • Acute toxicity profiling : OECD Guideline 423 for oral/dermal exposure .

Advanced: What strategies mitigate steric hindrance in functionalizing Sodiumethene-1,1-diylbis(phosphonate) with bulky substituents?

Answer:

  • Ligand design : Use bulky phosphine ligands (e.g., L2: (2-(4-methoxyphenyl)ethene-1,1-diyl)bis(diphenylphosphane)) to stabilize transition states .
  • Stepwise functionalization : Introduce substituents sequentially rather than in a single step .

Example :
A study achieved 85% yield for a sterically hindered derivative by pre-forming hydrazone intermediates .

Basic: How is Sodiumethene-1,1-diylbis(phosphonate) applied in materials science?

Answer:

  • Flame retardancy : Acts as a char-forming agent in polymer composites (e.g., PP/ATH systems) .
  • Metal-organic frameworks (MOFs) : Enhances adsorption capacity for pollutants (e.g., perfluorooctanoic acid) via synergistic chemical/physical interactions .

Advanced: What computational methods support the design of Sodiumethene-1,1-diylbis(phosphonate)-based inhibitors?

Answer:

  • Density functional theory (DFT) : Models electron distribution at phosphonate-metal interfaces .
  • Molecular docking : Predicts binding affinities to enzymatic targets (e.g., alkaline phosphatase) .

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